

Technical Guide: 3,4-Dimethyl-2-pentylfuran-d4

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Compound of Interest

Compound Name: 3,4-Dimethyl-2-pentylfuran-d4

Cat. No.: B12380144

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3,4-Dimethyl-2-pentylfuran-d4**, a deuterated isotopologue of the substituted furan, 3,4-Dimethyl-2-pentylfuran. This document details its molecular properties, plausible synthetic and analytical methodologies, and is intended for use in research and development settings. Given its nature as a stable isotope-labeled compound, its primary application lies in its use as an internal standard for quantitative mass spectrometry-based analyses.

Core Molecular Data

The incorporation of four deuterium atoms into the 3,4-Dimethyl-2-pentylfuran structure results in a predictable mass shift, making it an ideal internal standard for analytical quantification of the non-deuterated analogue. The key molecular properties are summarized below.

Property	3,4-Dimethyl-2-pentylfuran	3,4-Dimethyl-2-pentylfuran-d4
Molecular Formula	C ₁₁ H ₁₈ O [1][2]	C ₁₁ H ₁₄ D ₄ O [3][4]
Molecular Weight	166.26 g/mol [1][2]	170.28 g/mol [3]
CAS Number	71041-47-9 [1]	1335401-72-3 [3][4]

Synthetic Methodology

While a specific synthetic protocol for **3,4-Dimethyl-2-pentylfuran-d4** is not readily available in peer-reviewed literature, a plausible route can be extrapolated from general methods for the synthesis of α -alkylfurans. A palladium-catalyzed cross-coupling reaction represents a modern and efficient approach.

Experimental Protocol: Plausible Synthesis via Palladium-Catalyzed Alkylation

This protocol describes a potential method for the synthesis of the non-deuterated analogue, 3,4-Dimethyl-2-pentylfuran. The synthesis of the deuterated version would require the use of a deuterated starting material.

Materials:

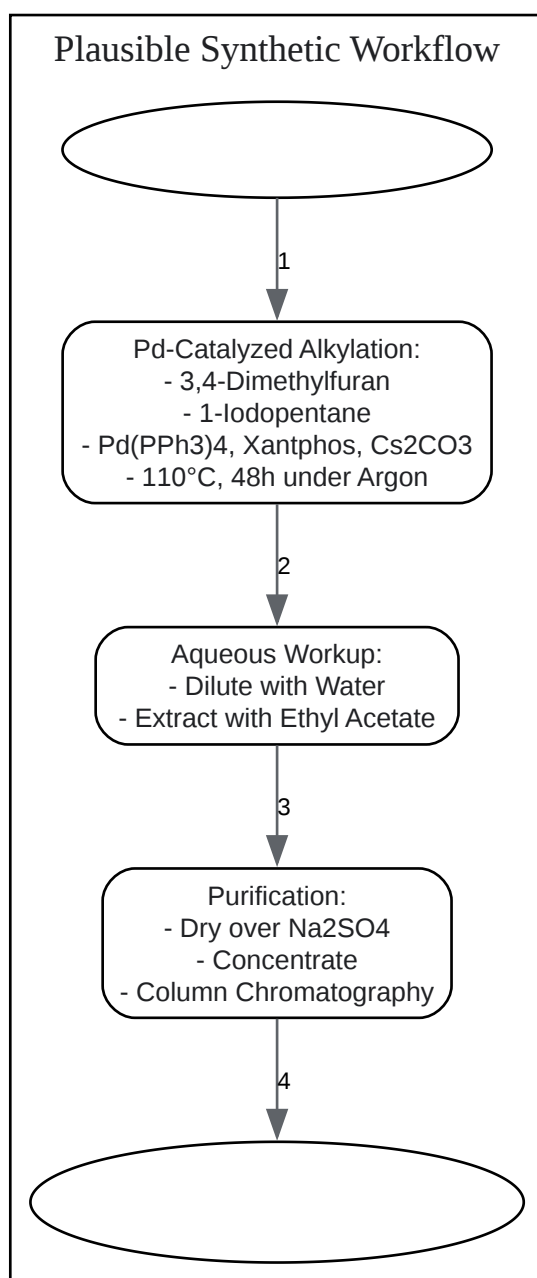
- 3,4-Dimethylfuran
- 1-Iodopentane
- Palladium(IV) tetrakis(triphenylphosphine) ($\text{Pd}(\text{PPh}_3)_4$)
- Xantphos
- Cesium Carbonate (Cs_2CO_3)
- Trifluorotoluene (PhCF_3)
- Ethyl acetate
- Water
- Argon gas

Procedure:

- To a 15 mL Schlenk tube equipped with a stirrer bar, add $\text{Pd}(\text{PPh}_3)_4$ (0.1 equivalents), Xantphos (0.2 equivalents), and Cs_2CO_3 (2.0 equivalents).
- Add 3,4-Dimethylfuran (1.0 equivalent) and trifluorotoluene (5 mL) to the Schlenk tube.

- Add 1-iodopentane (3.0 equivalents) to the reaction mixture.
- Evacuate the tube and backfill with argon gas. Repeat this process five times.
- Place the sealed tube in a pre-heated oil bath at 110°C and stir vigorously for 48 hours.
- After cooling, dilute the reaction mixture with water (90 mL).
- Extract the aqueous phase three times with ethyl acetate (30 mL each).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 3,4-Dimethyl-2-pentylfuran.

This protocol is adapted from a general method for the regioselective Pd-catalyzed α -alkylation of furans and may require optimization for this specific substrate.[5]



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Plausible Synthetic Workflow Diagram

Analytical Applications and Methodology

3,4-Dimethyl-2-pentylfuran-d4 is primarily used as an internal standard in the quantitative analysis of 3,4-Dimethyl-2-pentylfuran and other related furan derivatives by gas

chromatography-mass spectrometry (GC-MS). The deuterated standard is added to samples at a known concentration to correct for variations in sample preparation and instrument response.

Experimental Protocol: Quantification by Headspace GC-MS

This protocol outlines a general method for the analysis of furan derivatives in a food matrix, utilizing a deuterated internal standard.

Materials and Instrumentation:

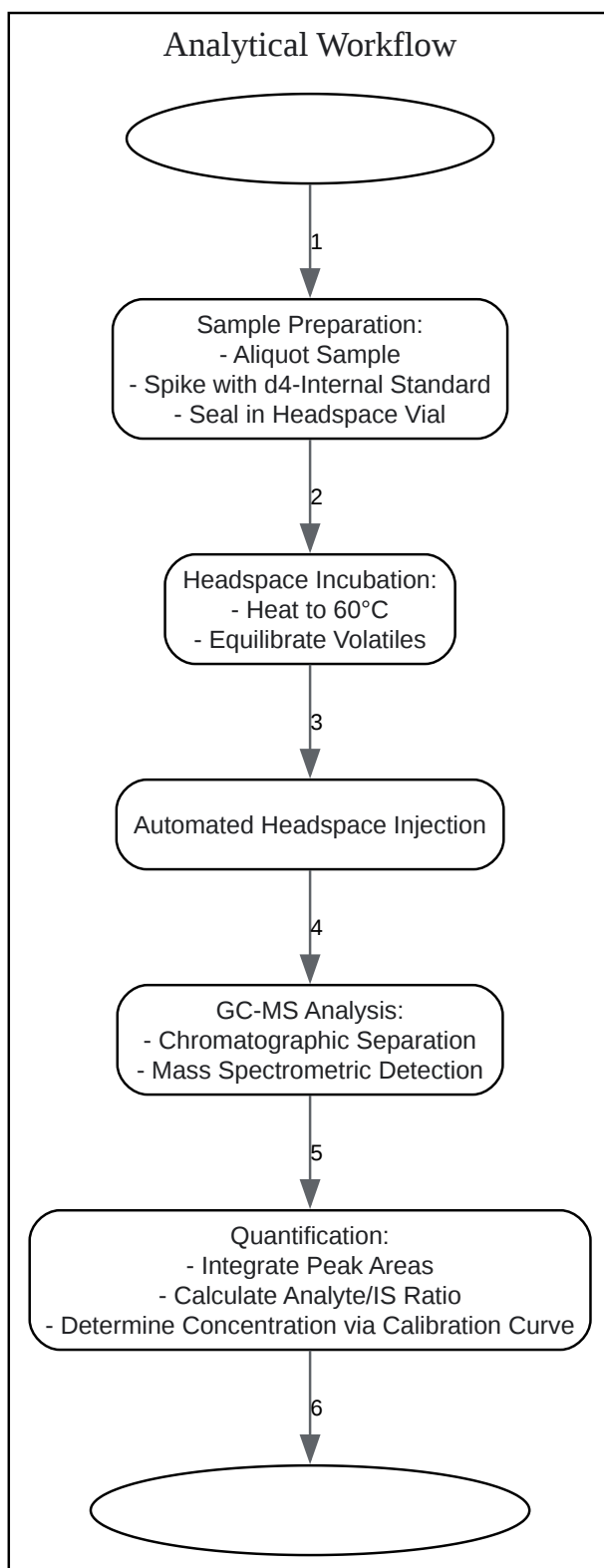
- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Headspace autosampler
- GC column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
- Helium (carrier gas)
- Headspace vials (20 mL) with PTFE-faced septa
- **3,4-Dimethyl-2-pentylfuran-d4** solution (internal standard)
- Sample matrix (e.g., fruit juice, coffee)

Procedure:

- Sample Preparation:
 - For liquid samples, accurately transfer a known volume (e.g., 5 mL) into a headspace vial.
 - For solid samples, weigh a homogenized portion into a vial and add a known volume of saturated NaCl solution.
 - Spike each sample, calibration standard, and blank with a known amount of the **3,4-Dimethyl-2-pentylfuran-d4** internal standard solution.
 - Immediately seal the vials.

- Headspace Incubation and Injection:
 - Place the vials in the headspace autosampler and incubate at a set temperature (e.g., 60°C) for a defined period to allow for equilibration of the volatile furan derivatives in the headspace.
 - Automatically inject a portion of the headspace vapor into the GC-MS system.
- GC-MS Analysis:
 - GC Conditions:
 - Inlet Temperature: 200°C
 - Carrier Gas Flow: 1.0 mL/min (constant flow)
 - Oven Program: Start at 50°C, ramp at 10°C/min to 225°C, hold for 10 minutes.
 - MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Scan Range: m/z 35-200
 - Monitor characteristic ions for 3,4-Dimethyl-2-pentylfuran (e.g., m/z corresponding to the molecular ion and major fragments) and **3,4-Dimethyl-2-pentylfuran-d4**.
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte in the calibration standards.
 - Determine the concentration of 3,4-Dimethyl-2-pentylfuran in the samples from the calibration curve.

This is a generalized protocol; specific parameters may need to be optimized based on the instrumentation and sample matrix.



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Analytical Workflow Diagram

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